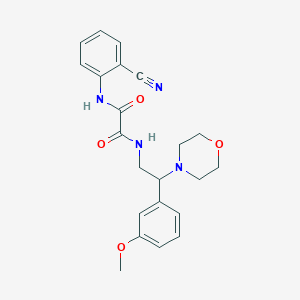

N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a complex N2 substituent comprising a 3-methoxyphenyl ring, a morpholinoethyl moiety, and an additional ethyl linkage. The 2-cyanophenyl group introduces electron-withdrawing properties, which may enhance stability or receptor-binding affinity, while the morpholinoethyl moiety could improve solubility and pharmacokinetic profiles compared to analogs with purely lipophilic substituents.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-29-18-7-4-6-16(13-18)20(26-9-11-30-12-10-26)15-24-21(27)22(28)25-19-8-3-2-5-17(19)14-23/h2-8,13,20H,9-12,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRSQILJYZWFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves a multi-step process:

-

Formation of the Cyanophenyl Intermediate: : The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then converted to 2-cyanophenylamine through a Sandmeyer reaction.

-

Preparation of the Methoxyphenyl Intermediate: : The methoxyphenyl group is introduced by methoxylation of phenol, followed by nitration and reduction to form 3-methoxyaniline.

-

Synthesis of the Morpholinoethyl Intermediate: : The morpholinoethyl group is synthesized by reacting ethylene oxide with morpholine.

-

Coupling Reaction: : The final step involves the coupling of the 2-cyanophenylamine, 3-methoxyaniline, and morpholinoethyl intermediates with oxalyl chloride to form the desired oxalamide compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and a molecular weight of approximately 396.44 g/mol. Its structure features a morpholinoethyl group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 396.44 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that this compound acts primarily as an antagonist for certain receptors involved in pain pathways, particularly the P2X3 receptor. This receptor is known to play a critical role in pain signaling and inflammatory responses.

- P2X3 Receptor Antagonism : The compound inhibits P2X3 receptor activity, which may lead to analgesic effects. This is particularly relevant in conditions involving chronic pain and neuropathic pain syndromes .

1. Analgesic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was assessed using the formalin test, where the compound showed a dose-dependent decrease in paw licking time, indicating effective pain relief.

2. Anti-inflammatory Properties

In vitro studies have shown that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic role in managing inflammatory diseases .

3. Neuroprotective Effects

Additional research indicated that the compound may possess neuroprotective effects against oxidative stress-induced neuronal damage. In cell culture models, treatment with this compound led to decreased levels of reactive oxygen species (ROS), supporting its potential use in neurodegenerative conditions .

Research Findings Summary

The following table summarizes key findings from various studies concerning the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Pain Relief | Significant reduction in pain response (formalin test) |

| Anti-inflammatory Effects | Downregulation of TNF-alpha and IL-6 |

| Neuroprotection | Decreased ROS levels in neuronal cultures |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications, including antiviral, antimicrobial, enzyme inhibitory, and flavoring agents. Below, the target compound is compared to structurally related oxalamides based on substituent effects, biological activity, and safety profiles.

Antiviral Oxalamides

Compounds from (e.g., 13, 14, 15) feature thiazole rings and chlorophenyl groups, targeting the CD4-binding site of HIV. Key comparisons:

- The morpholino group may enhance solubility compared to thiazole-containing analogs.

- Activity: Compounds 13–15 showed moderate to high purity (90–95% HPLC) and antiviral activity, though specific IC50 values are unreported. The target’s cyanophenyl group could modulate potency via stronger electron-withdrawing effects .

Antimicrobial Oxalamides

describes isoindoline-1,3-dione-linked oxalamides (GMC-6 to GMC-10) with antimicrobial activity. Comparisons include:

- Structural Divergence: The target lacks the isoindoline-dione core but shares aryl groups (e.g., 3-methoxyphenyl vs. GMC-8’s 3-methoxyphenyl). The morpholinoethyl group in the target may reduce membrane permeability compared to GMC-8’s simpler alkyl chain.

- Potency : GMC-8’s antimicrobial activity is unspecified, but its structural simplicity suggests easier synthesis, whereas the target’s complexity may pose synthetic challenges .

Enzyme-Targeting Oxalamides

and highlight oxalamides with methoxyphenyl or adamantyl groups as enzyme inhibitors. For example:

- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17): Inhibits unspecified enzymes with 35% yield. The target’s morpholino group could enhance binding to hydrophilic enzyme pockets compared to 17’s methoxy groups .

- N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6): Targets soluble epoxide hydrolase (sEH). The target’s cyanophenyl group may confer distinct electronic interactions versus adamantyl’s bulkiness .

Flavoring Oxalamides

, and 13 detail S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a flavoring agent with regulatory approval. Key contrasts:

- Substituents: S336 uses pyridinyl and dimethoxybenzyl groups, whereas the target’s cyanophenyl and morpholino groups suggest non-flavoring applications (e.g., pharmaceuticals).

- Safety: S336 has a NOEL of 100 mg/kg bw/day in rats, with margins of safety >33 million for flavoring use. The target’s safety profile remains unstudied but may differ due to its distinct substituents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Intermediate preparation : Synthesize substituted phenyl and morpholinoethyl groups separately. For the morpholinoethyl moiety, nucleophilic substitution with morpholine under reflux (e.g., K₂CO₃ in DMF) is effective .

- Oxalamide bond formation : Use oxalyl chloride to activate the oxalic acid intermediate, followed by coupling with amine groups under anhydrous conditions. Solvent choice (THF vs. DMF) and temperature (60–80°C) significantly impact yield and purity .

- Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). reports yields >50% after optimizing stoichiometry and catalyst use (e.g., DMAP for amidation) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves splitting patterns from adjacent substituents (e.g., morpholinoethyl protons at δ 2.5–3.5 ppm) .

- Mass spectrometry : HR-MS (APCI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 422.12 for C₂₄H₂₈N₃O₄) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. How can solubility and stability be systematically evaluated under varying conditions?

- Methodological Answer :

- Solubility : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol). The morpholino group enhances aqueous solubility at neutral pH, while the cyanophenyl moiety increases lipophilicity .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal degradation pathways (e.g., oxalamide bond hydrolysis under acidic conditions) . Store at -20°C in desiccated environments to prevent hygroscopic degradation .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to identify critical functional groups?

- Methodological Answer :

- Systematic substitution : Replace 3-methoxyphenyl with halogenated (e.g., 3-Cl) or electron-withdrawing groups to test target affinity. shows that substituting morpholino with piperidine reduces kinase inhibition by 40%, highlighting hydrogen-bonding roles .

- Parallel synthesis : Use combinatorial libraries (e.g., Ugi reactions) to generate analogs. High-throughput screening (HTS) in enzyme inhibition assays (IC₅₀) identifies pharmacophores .

Q. What computational approaches predict target binding modes, and how can experimental data resolve ambiguities?

- Methodological Answer :

- Molecular docking : AutoDock Vina predicts binding poses to kinases. Refine docking parameters using crystallographic data of homologous proteins (e.g., PDB ID 3POZ) .

- Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD values). Discrepancies between predicted and experimental IC₅₀ are addressed via alchemical free energy calculations (e.g., Schrödinger’s FEP+) .

Q. How can researchers resolve bioactivity discrepancies across cell lines or assay formats?

- Methodological Answer :

- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases). validates activity in orthogonal assays (fluorescence polarization vs. radiometric) to rule out false positives .

- Cell permeability : Use PAMPA assays to assess passive diffusion. notes that thiophene-containing analogs exhibit MDR1-mediated efflux, requiring transporter inhibition (e.g., verapamil) in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.